molecular formula C8H13ClN4 B12329331 N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B12329331
M. Wt: 200.67 g/mol
InChI Key: ROQCHZDMJQWMQP-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine moiety, making it a versatile scaffold for the development of novel biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions are generally mild, and the process can be carried out in various solvents, including toluene and ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride stands out due to its unique combination of the pyrrolidine and pyrimidine rings, which provides a distinct three-dimensional structure. This structural feature enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);1H

InChI Key

ROQCHZDMJQWMQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl

Origin of Product

United States

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